1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-3-10-15-21-22-17(26-15)20-16(24)13-8-6-11-23(13)18-19-12-7-4-5-9-14(12)25-18/h4-5,7,9,13H,2-3,6,8,10-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOUMQLMTUCZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of benzoxazole, thiadiazole, and pyrrolidine groups. Below is a comparative analysis with structurally related compounds:
Key Observations:
Heterocyclic Variations :
- Replacing benzoxazole with benzothiadiazole (BG02571) introduces sulfur, which may increase electron-withdrawing effects and alter binding interactions .
- Substituting butyl with tert-butyl (Tebuthiuron) or methyl (Example 176) modifies steric bulk and lipophilicity, impacting bioavailability .
Carboxamide Linkage :
- The carboxamide group is conserved across analogs (e.g., BG14647, BG02571), suggesting its role in hydrogen bonding or target recognition .
Thiadiazole derivatives in (e.g., pyridinyl-thiadiazol-2-amine) exhibit antiviral activity against SARS-CoV-2, highlighting the pharmacophore’s versatility .
Physicochemical Properties:
- Electron Effects : The benzoxazole and thiadiazole rings confer electron-deficient properties, which may stabilize π-π stacking interactions in enzyme binding pockets .
Preparation Methods
Thiosemicarbazide Formation
The 5-butyl-1,3,4-thiadiazol-2-amine scaffold is synthesized via cyclization of a thiosemicarbazide precursor. Butyl thioamide (CH3(CH2)3CSNH2) reacts with hydrazine hydrate in ethanol under reflux to yield butyl thiosemicarbazide (CH3(CH2)3CSNHNH2). This intermediate is critical for subsequent ring closure.
Reaction Conditions
Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazide undergoes cyclization in concentrated sulfuric acid, facilitating the formation of the 1,3,4-thiadiazole ring. Protonation of the N4 atom enhances sulfur nucleophilicity, enabling intramolecular attack on the thiocarbonyl carbon.
Optimization Insights
- Acid Concentration : >90% H2SO4 ensures complete cyclization.
- Temperature : Room temperature (prolonged stirring) vs. mild heating (50°C, 2 h).
- Yield : 70–78% (isolated via precipitation in ice water).
Synthesis of 1-(1,3-Benzoxazol-2-yl)Pyrrolidine-2-Carboxylic Acid
Benzoxazole Ring Formation
The 1,3-benzoxazol-2-yl group is introduced through cyclodehydration of an amide intermediate. Pyrrolidine-2-carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl2), then coupled with 2-aminophenol to form N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide. Cyclization is achieved via polyphosphoric acid (PPA) at 120°C.
Mechanistic Considerations
- Activation : SOCl2 converts the carboxylic acid to a reactive acyl chloride.
- Cyclization : PPA mediates dehydration, forming the benzoxazole ring through intramolecular nucleophilic attack by the phenolic oxygen.
Reaction Parameters
- Reagents : Pyrrolidine-2-carboxylic acid (1.0 equiv), SOCl2 (1.2 equiv), 2-aminophenol (1.1 equiv)
- Cyclization Agent : PPA (120°C, 4 h)
- Yield : 65–72%
Amide Coupling: Final Assembly
Carboxamide Bond Formation
The pyrrolidine-2-carboxylic acid derivative is coupled with 5-butyl-1,3,4-thiadiazol-2-amine using a carbodiimide-based coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the reaction.
Optimization Challenges
- Solvent Selection : DCM vs. dimethylformamide (DMF) for solubility.
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
- Yield : 60–68% after silica gel chromatography.
Alternative Synthetic Strategies
Microwave-Assisted Cyclization
Microwave irradiation (140°C, 5 min) in 1-methyl-2-pyrrolidinone (NMP) accelerates thiadiazole and benzoxazole formation, reducing reaction times from hours to minutes. This method, however, requires precise temperature control to prevent decomposition.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H2O = 70:30) reveals >95% purity for optimized batches.
Q & A
Basic: What are the key synthetic steps for preparing 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions integrating heterocyclic precursors. A typical protocol includes:
Formation of the pyrrolidine-2-carboxamide backbone via coupling reactions between activated carboxylic acid derivatives and amine-containing thiadiazole precursors.
Functionalization of the benzoxazole moiety using cyclization reactions with ortho-aminophenol derivatives under acidic conditions.
Final coupling between the pyrrolidine and thiadiazole/benzoxazole units using carbodiimide-mediated amidation (e.g., EDC/HOBt).
Reactions are monitored by thin-layer chromatography (TLC) for completion, and intermediates are purified via recrystallization or column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
